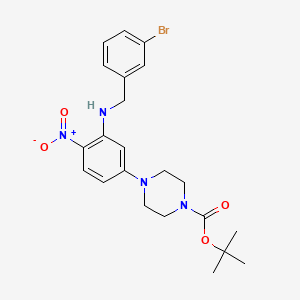
t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate
描述
t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a t-butyl ester group, a bromobenzylamino group, and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the t-Butyl Ester Group: The t-butyl ester group is introduced via esterification reactions, often using t-butyl alcohol and an acid catalyst.
Substitution with Bromobenzylamino Group: The bromobenzylamino group is added through nucleophilic substitution reactions, where a bromobenzylamine reacts with the piperazine ring.
Addition of the Nitrophenyl Group: The nitrophenyl group is introduced through electrophilic aromatic substitution reactions, typically using nitrating agents like nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The bromobenzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromobenzylamino and nitrophenyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
t-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Similar structure but lacks the nitrophenyl group.
t-Butyl 4-(3-aminophenyl)piperazine-1-carboxylate: Similar structure but lacks the bromobenzylamino group.
Uniqueness
t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate is unique due to the presence of both the bromobenzylamino and nitrophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions that are not possible with simpler analogs.
属性
IUPAC Name |
tert-butyl 4-[3-[(3-bromophenyl)methylamino]-4-nitrophenyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN4O4/c1-22(2,3)31-21(28)26-11-9-25(10-12-26)18-7-8-20(27(29)30)19(14-18)24-15-16-5-4-6-17(23)13-16/h4-8,13-14,24H,9-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEVNPSOCJOUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

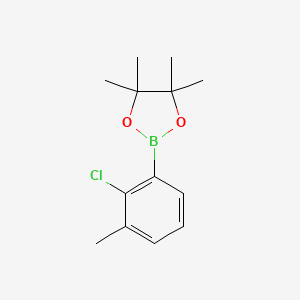
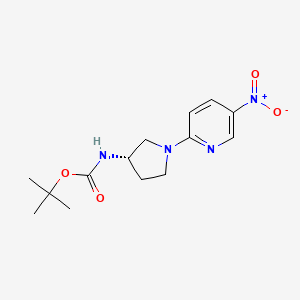
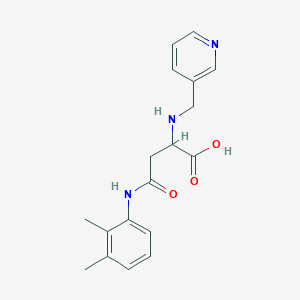
![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2675058.png)
![2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2675059.png)
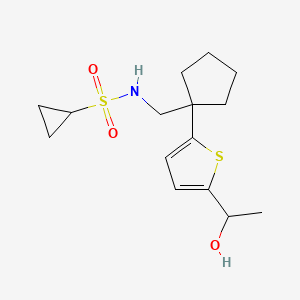
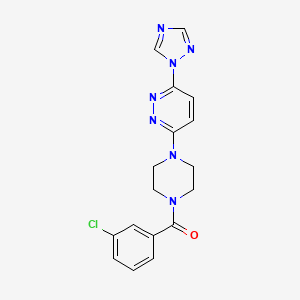
![2-(2-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2675066.png)

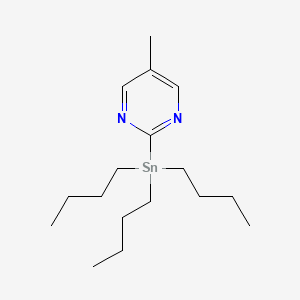
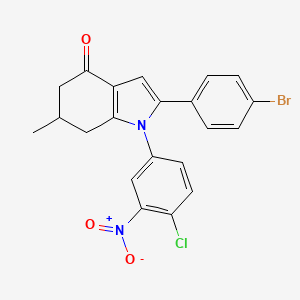
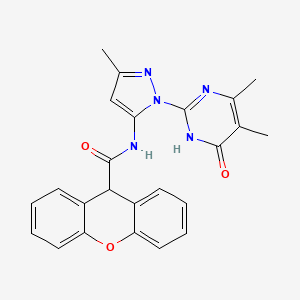
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoate](/img/structure/B2675074.png)
![2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile](/img/structure/B2675075.png)
